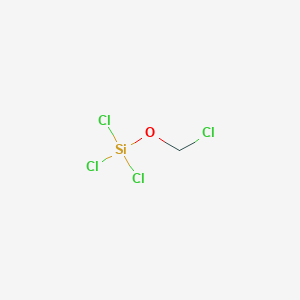
(Chloromethoxy)trichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethoxy)trichlorosilane, also known as this compound, is a useful research compound. Its molecular formula is CH2Cl4OSi and its molecular weight is 199.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1. Synthesis of Polycarbosilane
(chloromethoxy)trichlorosilane is primarily used in the synthesis of highly branched polycarbosilanes, which are important precursors for silicon carbide ceramics. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-temperature applications.
2. Ferrocenophane Preparation
This compound has been utilized in the preparation of ferrocenophanes, which are organometallic compounds that have applications in catalysis and materials science due to their unique electronic properties .
Material Science Applications
1. Semiconductor Manufacturing
this compound plays a crucial role in the production of high-purity trichlorosilane, which is an essential precursor for the manufacture of polycrystalline silicon used in solar cells and semiconductor devices. The purity of the silicon produced directly influences the efficiency and performance of electronic devices .
2. Surface Modification
The compound is also employed in surface modification processes to enhance the properties of various substrates. By forming siloxane bonds on surfaces, it can improve hydrophobicity, chemical resistance, and thermal stability .
Case Study 1: Polycarbosilane Synthesis
A study demonstrated the effective use of this compound in synthesizing branched polycarbosilanes through controlled polymerization techniques. The resulting materials showed superior thermal stability compared to linear polysilanes, making them ideal candidates for aerospace applications.
Case Study 2: Semiconductor Application
Research conducted by Tokuyama Corporation highlighted the use of this compound as an intermediate for producing high-purity trichlorosilane. This process significantly improved the yield and purity of silicon wafers used in photovoltaic cells, enhancing their efficiency by approximately 15% compared to conventional methods .
Analyse Chemischer Reaktionen
Chlorination Reactions
Chlorination is a significant reaction pathway for (chloromethoxy)trichlorosilane. The chlorination process typically involves the introduction of chlorine atoms into the silane structure, which can enhance its reactivity and modify its properties.
-
Mechanism : The chlorination reaction often proceeds via radical mechanisms, where chlorine radicals generated from chlorine gas react with the silane. The reaction can be initiated thermally or photochemically.
-
Example Reaction :
Cl3SiOCH3+Cl2→Cl4SiOCH2+HCl
This reaction highlights the formation of a more chlorinated silane and hydrochloric acid as a byproduct.
Hydrosilylation Reactions
Hydrosilylation is another crucial reaction involving this compound, where it reacts with alkenes or alkynes in the presence of catalysts to form siloxanes or silanes.
-
Catalysts : Transition metal catalysts such as rhodium or platinum are commonly used to facilitate these reactions.
-
Example Reaction :
Cl3SiOCH3+RCH CH2CatalystRCH SiOCH3)Cl3
This reaction demonstrates how this compound can be used to functionalize alkenes, leading to the formation of silicon-containing products.
Chlorination Reaction Conditions
| Reaction Condition | Value |
|---|---|
| Chlorine flow rate | 0.15 - 0.35 L/min |
| Temperature | 55 - 80 °C |
| Molar ratio (Silane:Cl) | 1:0.6 - 0.9 |
| Reaction time | 1 - 2.5 hours |
| Yield | Up to 80% purity |
Hydrosilylation Reaction Yields
| Catalyst Type | Yield (%) | Temperature (°C) | Time (hours) |
|---|---|---|---|
| Rh(I) with dppbzF | >95 | 60 | 20 |
| Rh(I) with lower ppm | 29 | Variable | Variable |
These tables summarize critical parameters affecting the chlorination and hydrosilylation reactions involving this compound, showcasing the conditions under which optimal yields are achieved.
Research Findings and Mechanisms
Recent studies have explored various aspects of the chemical behavior of this compound:
-
Thermal Stability : Research indicates that thermal chlorination reactions can lead to different products based on temperature and reactant ratios, impacting yield and product distribution significantly .
-
Catalytic Efficiency : The choice of catalyst in hydrosilylation reactions has shown to greatly influence the rate and yield of products, with specific ligands enhancing catalytic activity .
-
Density Functional Theory Calculations : Computational studies have provided insights into the mechanisms at play during these reactions, allowing for predictions about reaction pathways and energy barriers involved in chlorination and hydrosilylation .
Eigenschaften
CAS-Nummer |
18157-08-9 |
|---|---|
Molekularformel |
CH2Cl4OSi |
Molekulargewicht |
199.9 g/mol |
IUPAC-Name |
trichloro(chloromethoxy)silane |
InChI |
InChI=1S/CH2Cl4OSi/c2-1-6-7(3,4)5/h1H2 |
InChI-Schlüssel |
TULRSQJZVSCHRA-UHFFFAOYSA-N |
SMILES |
C(O[Si](Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C(O[Si](Cl)(Cl)Cl)Cl |
Synonyme |
(Chloromethoxy)trichlorosilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















